(R)-1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine is a chiral amine compound characterized by the presence of a tert-butyl group attached to a cyclohexyl ring, which is further connected to an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chiral Amine Formation: The chiral amine is formed through asymmetric hydrogenation or chiral auxiliary methods, ensuring the desired ®-configuration.
Industrial Production Methods
Industrial production of ®-1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine may involve large-scale catalytic processes, including:
Catalytic Hydrogenation: Using chiral catalysts to achieve high enantioselectivity.
Continuous Flow Synthesis: Enhancing efficiency and scalability by employing continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the cyclohexyl ring or other functional groups can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like alkyl halides.
Major Products Formed
Oxidation Products: Imines, nitriles.
Reduction Products: Reduced cyclohexyl derivatives.
Substitution Products: Alkylated amines or substituted cyclohexyl compounds.
Wissenschaftliche Forschungsanwendungen
®-1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows for specific binding to these targets, influencing biological pathways and eliciting desired effects. The tert-butyl group and cyclohexyl ring contribute to the compound’s stability and lipophilicity, enhancing its bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine: The enantiomer of the compound, differing in its chiral configuration.
1-(4-(Tert-butyl)cyclohexyl)methanamine: Lacks the ethanamine moiety, affecting its reactivity and applications.
1-(4-(Tert-butyl)phenyl)ethan-1-amine: Contains a phenyl ring instead of a cyclohexyl ring, altering its chemical properties.
Uniqueness
®-1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both a tert-butyl group and a cyclohexyl ring
Eigenschaften
Molekularformel |
C12H25N |
---|---|
Molekulargewicht |
183.33 g/mol |
IUPAC-Name |
(1R)-1-(4-tert-butylcyclohexyl)ethanamine |
InChI |
InChI=1S/C12H25N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h9-11H,5-8,13H2,1-4H3/t9-,10?,11?/m1/s1 |
InChI-Schlüssel |
XEOPXSKFGSGXBK-KPPDAEKUSA-N |
Isomerische SMILES |
C[C@H](C1CCC(CC1)C(C)(C)C)N |
Kanonische SMILES |
CC(C1CCC(CC1)C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.